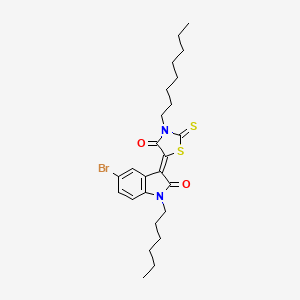
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chlorobenzylidene group and a hydrazino linkage, makes it a subject of interest for researchers exploring new chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
4-Chlorobenzaldehyde+Hydrazine Hydrate→4-Chlorobenzylidene Hydrazone
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.
4-Chlorobenzylidene Hydrazone+4-Methylbenzoyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery systems and purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced hydrazino derivatives.
Substitution Products: Substituted benzylidene derivatives.
Applications De Recherche Scientifique
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is explored for its potential as a pharmacophore in drug design, particularly for its hydrazino and benzamide functionalities which are known to exhibit biological activity.
-
Biological Studies: : It is used in studies investigating enzyme inhibition, receptor binding, and as a probe in biochemical assays.
-
Industrial Applications: : The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptor sites, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((2-(4-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(3-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(2-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific combination of a chlorobenzylidene group and a hydrazino linkage, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
443992-97-0 |
|---|---|
Formule moléculaire |
C17H16ClN3O2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-2-6-14(7-3-12)17(23)19-11-16(22)21-20-10-13-4-8-15(18)9-5-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Clé InChI |
BSJIRCPGHDHLLH-KEBDBYFISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)

![ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)


![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)



